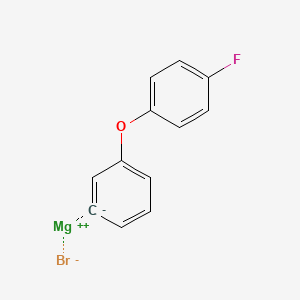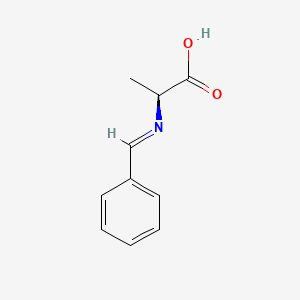
9-Methylthiotriptycene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylthiotriptycene is a derivative of triptycene, an aromatic hydrocarbon known for its unique three-dimensional paddle-wheel structure. This compound is characterized by the presence of a methyl group and a thiol group attached to the triptycene core. The rigid framework and distinct geometry of this compound make it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylthiotriptycene typically involves the functionalization of the triptycene core. One common method is the Diels-Alder reaction, where anthracene reacts with benzyne to form the triptycene structure. Subsequent functionalization steps introduce the methyl and thiol groups.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: 9-Methylthiotriptycene undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
9-Methylthiotriptycene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique geometry and functional groups make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 9-Methylthiotriptycene involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. Additionally, the rigid triptycene core can influence the spatial arrangement of molecules, leading to unique interactions and effects .
相似化合物的比较
Triptycene: The parent compound, lacking the methyl and thiol groups.
9-Methyltriptycene: Similar structure but without the thiol group.
9-Thiotriptycene: Lacks the methyl group but contains the thiol group.
Uniqueness: 9-Methylthiotriptycene stands out due to the combined presence of the methyl and thiol groups, which confer unique chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications compared to its analogs .
属性
分子式 |
C21H16S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
1-methylsulfanylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16S/c1-22-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
InChI 键 |
GTSRFDGBGKVUHV-UHFFFAOYSA-N |
规范 SMILES |
CSC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)
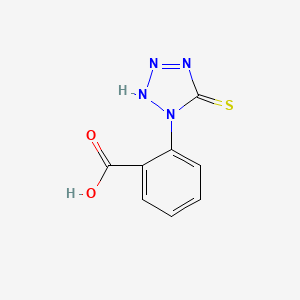
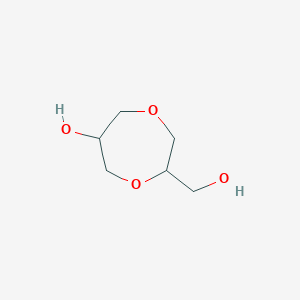
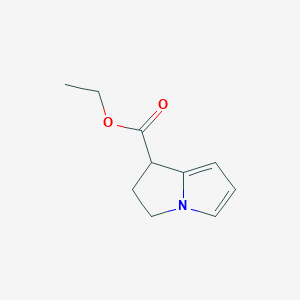
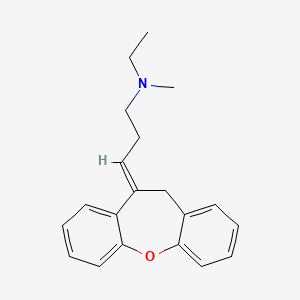
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
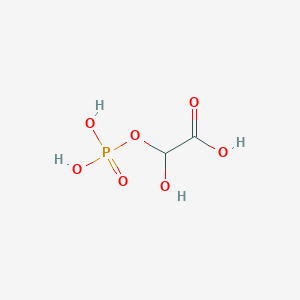
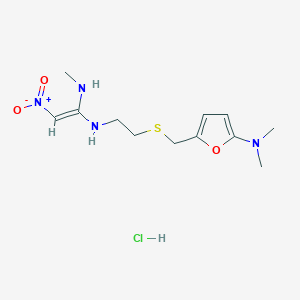
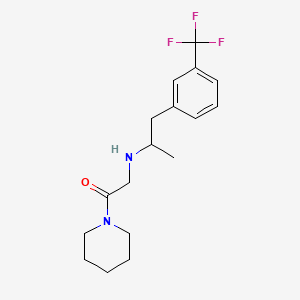
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)

![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)
